3-(1-Oxobut-2-enyl)-4-propan-2-yl-2-oxazolidinone
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Overview
Description
3-(1-Oxobut-2-enyl)-4-propan-2-yl-2-oxazolidinone is a chemical compound that belongs to the class of oxazolidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The structure of this compound includes an oxazolidinone ring substituted with a 1-oxobut-2-enyl group and a propan-2-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Oxobut-2-enyl)-4-propan-2-yl-2-oxazolidinone typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of commercially available 4-bromo-1H-indole as a starting material. The synthetic route includes several steps such as Vilsmeier formylation, reduction, and protection of functional groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance the yield and selectivity of the desired product. The process may also include purification steps such as column chromatography to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-(1-Oxobut-2-enyl)-4-propan-2-yl-2-oxazolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted oxazolidinones.
Scientific Research Applications
3-(1-Oxobut-2-enyl)-4-propan-2-yl-2-oxazolidinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-Oxobut-2-enyl)-4-propan-2-yl-2-oxazolidinone involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin 6 (IL-6) . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexen-1-one, 2,4,4-trimethyl-3-(3-oxo-1-butenyl)-: This compound has a similar structure but differs in the ring system and substituents.
2-[[3-(2-naphthalenyl)-1-oxobut-2-enyl]amino]benzoic acid: Another compound with a similar oxo group but different overall structure.
Uniqueness
3-(1-Oxobut-2-enyl)-4-propan-2-yl-2-oxazolidinone is unique due to its specific oxazolidinone ring structure and the combination of substituents
Properties
Molecular Formula |
C10H15NO3 |
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Molecular Weight |
197.23 g/mol |
IUPAC Name |
3-but-2-enoyl-4-propan-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H15NO3/c1-4-5-9(12)11-8(7(2)3)6-14-10(11)13/h4-5,7-8H,6H2,1-3H3 |
InChI Key |
YZRHIMNEVFYTAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(=O)N1C(COC1=O)C(C)C |
Origin of Product |
United States |
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